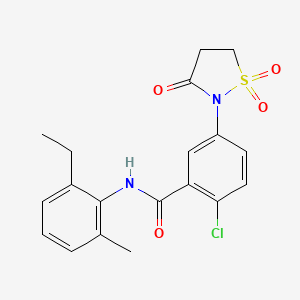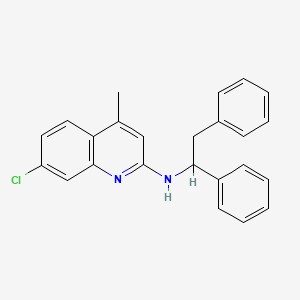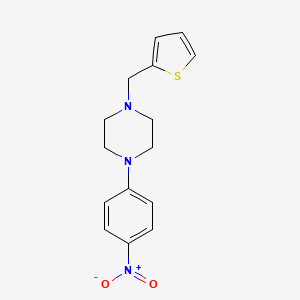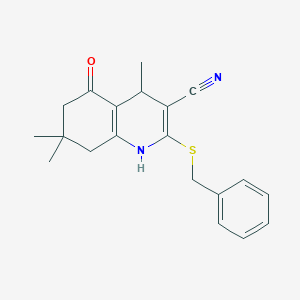![molecular formula C20H24N2O5S2 B4891467 3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4891467.png)
3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide, commonly known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a prodrug that can be metabolized to release a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes.
科学的研究の応用
BPP has been extensively studied for its potential applications in various fields. One of the most promising applications is in the treatment of glaucoma, a condition characterized by increased intraocular pressure that can lead to vision loss. BPP has been shown to effectively lower intraocular pressure by inhibiting carbonic anhydrase, which reduces the production of aqueous humor in the eye.
BPP has also been studied for its potential applications in cancer treatment. Carbonic anhydrase is overexpressed in many types of cancer, and its inhibition can lead to reduced tumor growth and metastasis. BPP has been shown to effectively inhibit carbonic anhydrase in cancer cells, making it a promising candidate for further research.
作用機序
BPP acts as a prodrug that is metabolized to release a potent carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. By inhibiting carbonic anhydrase, BPP reduces the production of bicarbonate and protons, which can have a range of physiological effects.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by BPP can have a range of biochemical and physiological effects. In addition to reducing intraocular pressure and inhibiting tumor growth, BPP has also been shown to have anti-inflammatory and neuroprotective effects. BPP has been shown to reduce inflammation in animal models of inflammatory bowel disease and to protect neurons from damage in animal models of Parkinson's disease.
実験室実験の利点と制限
BPP has several advantages for use in lab experiments. It is a potent and specific inhibitor of carbonic anhydrase, making it a valuable tool for studying the role of this enzyme in various physiological processes. BPP is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers.
However, there are also limitations to the use of BPP in lab experiments. BPP is a prodrug that requires metabolism to release its active form, which can complicate experiments and make it difficult to control the dose and timing of the inhibitor. Additionally, BPP has a relatively short half-life, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for research on BPP. One area of interest is in the development of new carbonic anhydrase inhibitors based on the structure of BPP. By modifying the structure of BPP, it may be possible to create more potent and selective inhibitors that can be used in a range of applications.
Another area of interest is in the development of new applications for BPP. While BPP has shown promise in the treatment of glaucoma and cancer, there may be other conditions where its inhibition of carbonic anhydrase could be beneficial. Additionally, BPP may have applications in fields beyond medicine, such as in the development of new materials or catalysts.
Conclusion:
In conclusion, BPP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a prodrug that can be metabolized to release a potent inhibitor of the enzyme carbonic anhydrase, which plays a critical role in many physiological processes. BPP has been extensively studied for its potential applications in the treatment of glaucoma and cancer, as well as for its anti-inflammatory and neuroprotective effects. While there are limitations to the use of BPP in lab experiments, it remains a valuable tool for studying the role of carbonic anhydrase in various physiological processes. There are also several future directions for research on BPP, including the development of new carbonic anhydrase inhibitors and the exploration of new applications for the compound.
合成法
The synthesis of BPP involves several steps. First, 4-aminobenzenesulfonamide is reacted with pyrrolidine-1-sulfonyl chloride to form N-[4-(1-pyrrolidinylsulfonyl)phenyl]sulfonamide. Next, this compound is reacted with benzylsulfonyl chloride in the presence of a base to form 3-(benzylsulfonyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide. The final product is then purified using column chromatography.
特性
IUPAC Name |
3-benzylsulfonyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c23-20(12-15-28(24,25)16-17-6-2-1-3-7-17)21-18-8-10-19(11-9-18)29(26,27)22-13-4-5-14-22/h1-3,6-11H,4-5,12-16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCFGLFPYYIODH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-morpholinyl)-N-(4-{5-[(4-morpholinylacetyl)amino]-1,3-benzoxazol-2-yl}phenyl)acetamide](/img/structure/B4891390.png)
![5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4891394.png)

![3-ethyl-1-[(4-nitrophenyl)acetyl]-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4891408.png)


![diethyl {(4-bromophenyl)[(3,5-dichlorophenyl)amino]methyl}phosphonate](/img/structure/B4891428.png)
![2-[{2-[2-(2,6-dimethylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B4891436.png)
![2-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4891443.png)
![5-{5-chloro-2-[3-(2-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891447.png)
![N-[1-(1-naphthylamino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4891454.png)


